molecular formula C19H18ClN3O3S B3009596 2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1171491-26-1

2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B3009596
CAS RN: 1171491-26-1
M. Wt: 403.88
InChI Key: OWWQDVGHPCMZNA-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound known for its diverse biological activities. The structure of this compound suggests that it may interact with biological targets such as benzodiazepine receptors, which are implicated in various neurological functions and disorders.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, including the conversion of various organic acids into corresponding esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols. These intermediates are then reacted with other compounds, such as N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide, in the presence of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to yield the final products .

Molecular Structure Analysis

Although the specific molecular structure analysis of the compound is not provided, related compounds with the 1,3,4-oxadiazole moiety have been structurally characterized. For instance, a compound with a 4-chlorophenyl group has been crystallized and analyzed, revealing a monoclinic crystal system with specific unit cell parameters and intermolecular hydrogen bonding forming chains along the b-axis .

Chemical Reactions Analysis

The 1,3,4-oxadiazole derivatives are synthesized to interact with specific biological targets, such as benzodiazepine receptors. The introduction of different substituents on the oxadiazole ring can significantly alter the biological activity of these compounds. For example, the introduction of an amino substituent has been shown to generate a compound with considerable anticonvulsant effects, while a hydroxyl substituent leads to milder activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and substituents. The presence of a chlorophenoxy group and a methylthio phenyl group in the compound suggests lipophilic characteristics, which may influence its interaction with biological membranes and receptors. The synthesis of a radiolabeled version of a related compound indicates its potential use in biological studies, with high radiochemical yield and purity, suggesting stability and suitability for in vivo imaging .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazole, including compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide, exhibit significant anticancer activity. For instance, a study by Ravinaik et al. (2021) designed and synthesized substituted benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancers.

Enzyme Inhibition

Compounds with the 1,3,4-oxadiazole moiety have been studied for their potential as enzyme inhibitors. A study by Nazir et al. (2018) reported the synthesis of novel indole-based oxadiazole scaffolds which were found to be potent inhibitors of the urease enzyme. This suggests their potential use in therapeutic applications targeting specific enzymatic pathways.

Molecular Docking and Binding Analysis

Research has also been conducted on the molecular docking and binding analysis of similar compounds. For example, Viji et al. (2020) conducted a study involving quantum chemical calculations and molecular docking to explore the antimicrobial activity of related molecules. These studies are crucial for understanding the interaction of these compounds with biological targets, which is key in drug development.

Synthesis and Biological Properties

Various studies have focused on the synthesis and evaluation of biological properties of 1,3,4-oxadiazole derivatives. Saxena et al. (1984) synthesized new basic N·(5-aryl·1,3,4-oxadiazol-2-yl) propanamides and butanamides, showcasing their potential in biological applications. The diversity in chemical structures allows for a wide range of biological activities to be explored.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Ates et al. (1997) synthesized and tested various 1,3,4-oxadiazoles for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These findings underscore the potential of such compounds in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without specific information, it’s difficult to predict exactly how it would interact with other substances or biological systems .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for use in various fields, such as medicine, materials science, or agriculture .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-19(2,26-14-8-6-13(20)7-9-14)17(24)21-18-23-22-16(25-18)12-4-10-15(27-3)11-5-12/h4-11H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWQDVGHPCMZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)SC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

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